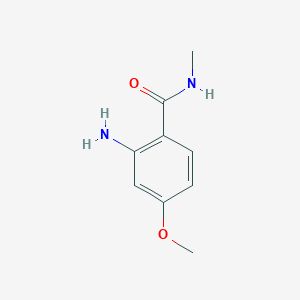

2-Amino-4-methoxy-n-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Organic Synthesis

Benzamide scaffolds are a cornerstone in the fields of medicinal chemistry and organic synthesis, recognized for their versatile applications and presence in a wide array of biologically active compounds. These structures, characterized by a benzene (B151609) ring attached to an amide functional group, serve as crucial building blocks for the development of new therapeutic agents. researchgate.net Their significance stems from their ability to engage in various biological processes, often acting as intermediates in the synthesis of molecules with diverse pharmacological effects. researchgate.net

In medicinal chemistry, benzamide derivatives have been extensively investigated and are integral to drugs with antimicrobial, analgesic, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The benzamide core can be readily modified with different substituents, allowing for the fine-tuning of a compound's biological activity. researchgate.net This structural versatility has led to the development of potent inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like Alzheimer's disease. nih.gov The ability of the benzamide structure to form hydrogen bonds and participate in other molecular interactions contributes to its efficacy in drug design. nih.gov

From an organic synthesis perspective, benzamides are valuable intermediates. researchgate.net Various synthetic methodologies have been developed to construct the amide bond, a fundamental linkage in numerous organic molecules. researchgate.net These methods include the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. nih.govyoutube.com The reactivity of the benzamide scaffold allows for its incorporation into more complex molecular architectures, including heterocyclic systems like benzimidazoles and benzothiazoles, which also exhibit significant medicinal properties. nih.govtandfonline.com The development of efficient, direct methods for benzamide synthesis, such as the Friedel-Crafts carboxamidation of arenes, further highlights their importance as foundational structures in synthetic chemistry. nih.gov

General Overview of 2-Amino-4-methoxy-N-methylbenzamide as a Research Target

This compound is a substituted benzamide derivative that has garnered attention as a specific target in chemical research. Its molecular structure features an amino group at the second position and a methoxy (B1213986) group at the fourth position of the N-methylbenzamide framework. This particular arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.

The synthesis of this compound can be achieved through various routes, often starting from precursors like 2-amino-4-methoxy-benzoic acid and methylamine (B109427) hydrochloride. chemicalbook.com Another common synthetic approach involves the reduction of a nitro group to an amino group, for instance, through the hydrogenation of 4-methoxy-2-nitro-benzamide. The presence of the electron-donating methoxy group on the aromatic ring influences the reactivity of the compound, for example, by enhancing the nucleophilicity at certain positions, which is advantageous in cyclocondensation reactions.

As a research chemical, this compound serves as a building block in the creation of a variety of organic compounds. Its structural features are of interest to researchers exploring the synthesis of novel molecules with potential biological activities. The compound is supplied by various chemical companies for research purposes, often with the clear stipulation that it is not for human or veterinary use. sigmaaldrich.com The availability of this compound facilitates further investigation into the properties and potential applications of its derivatives in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOORIWKFQMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295134 | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-67-9 | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104775-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-4-methoxy-N-methylbenzamide

The primary methods for synthesizing this compound revolve around the formation of the amide bond from its corresponding carboxylic acid precursor.

The most direct and commonly employed route to this compound is the coupling of 2-Amino-4-methoxybenzoic acid with methylamine (B109427). This transformation is typically achieved using standard peptide coupling reagents. One documented method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) in conjunction with an additive such as benzotriazol-1-ol (HOBt). chemicalbook.com The reaction is carried out in a suitable aprotic solvent like dichloromethane, with a base such as triethylamine (B128534) to neutralize the hydrochloride salt of the coupling agent and the amine. chemicalbook.com This method is efficient, proceeding at room temperature and providing a high yield of the desired product. chemicalbook.com

Table 1: Synthesis of this compound from 2-Amino-4-methoxybenzoic Acid

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|

This table summarizes a specific, high-yield synthetic protocol for the target compound.

Alternative synthetic strategies offer different approaches to the target molecule, which can be advantageous depending on the availability of starting materials and desired scale. One such pathway involves the use of isatoic anhydride (B1165640) as a precursor. The reaction of an appropriately substituted isatoic anhydride with methylamine can yield the corresponding N-methylanthranilamide. For instance, the reaction of isatoic anhydride with p-anisidine (B42471) has been shown to produce 2-amino-N-(4-methoxyphenyl)-benzamide in high yield, suggesting a similar reaction with methylamine would be a viable route to the title compound. chemicalbook.com

Another alternative focuses on the N-methylation of a pre-formed amide. This would involve first synthesizing 2-amino-4-methoxybenzamide (B112565) and then introducing the methyl group onto the amide nitrogen. Methods for N-methylation of amides often employ a strong base like sodium hydride followed by an alkylating agent such as methyl iodide. chemicalforums.com However, these conditions can sometimes lead to racemization if chiral centers are present and require strictly anhydrous conditions. chemicalforums.com Greener alternatives for N-methylation are also being explored, such as the use of dimethyl carbonate or dimethyl sulfoxide (B87167) (DMSO) as a methylating agent, though the latter often requires high temperatures. liv.ac.uk

Optimization of these synthetic routes typically involves screening different coupling agents, solvents, bases, and reaction temperatures to maximize yield and purity while minimizing reaction time and side-product formation. For industrial applications, pathways that avoid expensive reagents or complex purification steps, such as continuous flow synthesis, may be developed.

Advanced Synthetic Transformations and Derivative Formation

The functional groups of this compound—the primary arylamine, the N-methylamide, and the activated aromatic ring—provide multiple handles for advanced chemical transformations to generate a diverse range of derivatives.

A powerful method for carbon-carbon bond formation on aromatic rings is the halogen-lithium exchange reaction. wikipedia.org While not specifically documented for this compound, a plausible synthetic route to a benzophenone (B1666685) derivative can be proposed based on established principles.

The first step would involve the selective halogenation of the aromatic ring. Given the directing effects of the amino and methoxy (B1213986) groups, a halogen (e.g., bromine) would likely be introduced at the C5 position. The resulting 2-amino-5-bromo-4-methoxy-N-methylbenzamide could then undergo a halogen-lithium exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent like THF. researchgate.netharvard.edu The exchange is generally very fast, converting the aryl bromide into a highly reactive aryllithium species. wikipedia.orgprinceton.edu This intermediate can then be trapped with an electrophile, such as benzophenone, to yield the corresponding tertiary alcohol derivative after aqueous workup. researchgate.net

The 2-aminobenzamide (B116534) substructure is a classic precursor for the synthesis of quinazolinone heterocycles. nih.govnih.gov Several methods can be employed to transform this compound into a quinazolinone derivative.

A traditional approach involves a two-step process starting with the acylation of the 2-amino group with an acyl chloride or anhydride. The resulting N-acyl intermediate can then be cyclized, often through dehydration with a reagent like acetic anhydride, to form a benzoxazinone (B8607429). nih.govnih.gov Subsequent reaction of the benzoxazinone with an amine source, or in this case, an intramolecular cyclization involving the existing N-methylamide, can lead to the quinazolinone ring system. A more direct, one-pot method involves reacting the 2-aminobenzamide with an appropriate carbonyl compound or its equivalent.

More recent and sustainable methods have been developed for this transformation. For example, a protocol using dimethyl sulfoxide (DMSO) as a C1 source and hydrogen peroxide (H₂O₂) as a green oxidant has been shown to convert N-substituted 2-aminobenzamides into the corresponding quinazolin-4(3H)-ones. nih.gov This reaction proceeds via a radical mechanism and has been successfully applied to N-methyl-2-aminobenzamide, yielding N-methyl quinazolin-4(3H)-one. nih.gov Applying this to this compound would be expected to yield the corresponding 7-methoxy-3-methylquinazolin-4(3H)-one.

Table 2: Potential Quinazolinone Synthesis from 2-Amino-N-methylbenzamide Analogues

| Starting Material Type | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzamide | DMSO, H₂O₂ | Quinazolin-4(3H)-one | nih.gov |

| Anthranilic Acid | Acyl Chloride, Acetic Anhydride, Amine | Substituted Quinazolin-4(3H)-one | nih.gov |

This table illustrates various strategies for synthesizing the quinazolinone scaffold from precursors related to the title compound.

The synthesis of substituted analogues of this compound can be achieved through two primary strategies: modification of the starting materials or direct functionalization of the final compound.

The first approach involves using substituted precursors. For example, starting with 4-chloro-3-nitrobenzoic acid and reacting it with methylamine in a multi-step sequence can produce N-methyl-4-(methylamino)-3-nitrobenzamide, demonstrating how modifications on the initial benzoic acid ring are carried through the synthesis. google.com Similarly, beginning with a differently substituted 2-aminobenzoic acid would allow for the introduction of a wide variety of functional groups onto the aromatic core of the final benzamide (B126) product. nih.govgoogle.com

The second strategy involves the chemical modification of this compound itself. The primary amino group is a key site for derivatization. It can be readily acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides to produce a library of N-substituted derivatives. These reactions are typically straightforward, performed in the presence of a base to scavenge the HCl byproduct. Such derivatization is a common tactic in medicinal chemistry to explore structure-activity relationships. innovareacademics.in

Mechanistic Insights into Reaction Pathways

The synthesis of this compound involves a sequence of chemical transformations, each with distinct reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and maximizing product yield. The key transformations include the formation of the amide bond, the introduction of the methoxy group via nucleophilic aromatic substitution, and the reduction of a nitro group to an amine.

The specific synthetic route determines the sequence of these reactions. A plausible pathway involves the initial reaction of a substituted isatoic anhydride with methylamine, followed by other modifications, or starting with a pre-functionalized benzene (B151609) ring and building the amide functionality. Below, we delve into the mechanistic details of the pivotal steps.

Amide Formation from Isatoic Anhydride

One common method for generating substituted anthranilamides involves the reaction of isatoic anhydride with a primary amine. This reaction proceeds through a nucleophilic acyl substitution mechanism.

The proposed mechanism involves the following steps:

Nucleophilic Attack: The primary amine, in this case, methylamine (CH₃NH₂), acts as a nucleophile and attacks one of the carbonyl carbons of the isatoic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen of the newly formed carboxylate group, yielding an unstable carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide (CO₂) and forming the final 2-aminobenzamide derivative.

This reaction is often efficient and proceeds with the evolution of carbon dioxide gas. epa.gov The use of an excess of the amine can sometimes be beneficial to drive the reaction to completion and minimize the formation of by-products. epa.gov

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic attack of methylamine on a carbonyl group of isatoic anhydride. | Tetrahedral intermediate |

| 2 | Ring opening and formation of a carbamic acid derivative. | Carbamic acid intermediate |

| 3 | Spontaneous decarboxylation. | Transition state leading to CO₂ elimination |

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Introduction

The introduction of the methoxy group onto the aromatic ring, particularly when replacing a leaving group like a halogen, typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (NO₂), positioned ortho or para to the leaving group.

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The nucleophile, in this case, a methoxide (B1231860) ion (CH₃O⁻), attacks the carbon atom bearing the leaving group (e.g., a chlorine atom). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion, Cl⁻). This second step is generally fast.

The presence of the nitro group is critical; without it, the aromatic ring is not sufficiently electron-deficient to be attacked by the nucleophile under these conditions. masterorganicchemistry.com

| Step | Description | Key Intermediate | Stabilizing Factors |

| 1 (Slow) | Nucleophilic addition of methoxide to the aromatic ring. | Meisenheimer Complex (a resonance-stabilized carbanion) | Delocalization of negative charge onto the ortho/para nitro group. |

| 2 (Fast) | Elimination of the leaving group (e.g., Cl⁻). | Not applicable | Restoration of aromaticity. |

Reduction of the Nitro Group

The final step in many synthetic routes to this compound is the reduction of a nitro group to a primary amine. This transformation can be achieved using various reducing agents, with the mechanism depending on the chosen reagent.

Catalytic Hydrogenation: A widely used method is catalytic hydrogenation, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas (H₂). commonorganicchemistry.com The mechanism is complex and occurs on the surface of the metal catalyst. acsgcipr.org It is generally believed to proceed through a series of intermediates: orientjchem.orgrasayanjournal.co.in

Adsorption of the nitro compound and hydrogen onto the catalyst surface.

Stepwise reduction of the nitro group, likely involving the formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates. acsgcipr.org

Further reduction of the hydroxylamine to the final amine (R-NH₂).

The hydroxylamine intermediate can sometimes be problematic, as its accumulation can lead to side reactions and impurities. acsgcipr.org

Chemical Reduction with Hydrazine (B178648) Hydrate (B1144303): Hydrazine hydrate (N₂H₄·H₂O) is another effective reducing agent for aromatic nitro compounds, often used in the presence of a catalyst like Raney Nickel or Pd/C. wikipedia.orgresearchgate.net The reaction in the presence of a catalyst is a form of transfer hydrogenation. In some cases, especially with an oxidizing agent or under pressure, hydrazine can decompose to form diimide (N₂H₂), which is a powerful reducing species. niscpr.res.in The reduction with zinc dust and hydrazine hydrate is also a facile method. niscpr.res.in

The general pathway for hydrazine-mediated reduction involves the transfer of hydrogen atoms from hydrazine to the nitro group, ultimately yielding the amine and nitrogen gas.

| Reducing System | Key Intermediates | Mechanistic Features |

| H₂ / Raney Nickel | Nitrosoarene, Phenylhydroxylamine | Heterogeneous catalysis on the metal surface; stepwise reduction. acsgcipr.orgorientjchem.org |

| N₂H₄·H₂O / Catalyst | Diimide (in some cases), Adsorbed hydrogen | Transfer hydrogenation; can be highly selective. wikipedia.orgresearchgate.net |

| Zn / N₂H₄·H₂O | Likely involves electron transfer from the metal. | Exothermic reaction, often rapid at room temperature. niscpr.res.in |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-Amino-4-methoxy-n-methylbenzamide, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each type of proton in the molecule. Based on analogous compounds, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be:

Aromatic Protons: The benzene (B151609) ring has three protons in different electronic environments, which would likely appear as a set of multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.0-8.0 ppm).

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be expected around δ 3.8-3.9 ppm.

N-Methyl Protons (-NH-CH₃): The methyl group attached to the amide nitrogen would likely appear as a doublet (due to coupling with the adjacent N-H proton) in the region of δ 2.8-3.0 ppm.

Amide Proton (-NH-CH₃): This proton would likely present as a broad quartet or multiplet, coupled to the N-methyl protons, in the δ 8.0-8.5 ppm region.

Amino Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet in the δ 4.0-5.0 ppm range, though its position can be highly variable and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, characteristic signals would include:

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 168-171 ppm.

Aromatic Carbons: Six distinct signals for the benzene ring carbons. The carbon bearing the methoxy group (C-4) would be significantly downfield (around δ 160-165 ppm), and the carbon with the amino group (C-2) would also be shifted.

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

N-Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 26-27 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for structurally similar compounds.

| Atom Type | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-H | ~6.2 - 7.8 | ~98 - 150 |

| Aromatic C-N | - | ~152 |

| Aromatic C-O | - | ~163 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| N-Methyl (-NHCH₃) | ~2.9 (doublet) | ~26 |

| Amide (-NH) | ~8.2 (broad) | - |

| Amino (-NH₂) | ~4.5 (broad singlet) | - |

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands:

N-H Stretching: Two distinct bands for the primary amine (-NH₂) in the range of 3300-3500 cm⁻¹, and a separate band for the secondary amide (N-H) in the same region.

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group (the "Amide I" band) is expected around 1640-1660 cm⁻¹.

N-H Bending: The "Amide II" band, resulting from N-H bending and C-N stretching, would appear around 1520-1550 cm⁻¹. The primary amine would also show a scissoring vibration around 1600 cm⁻¹.

C-O Stretching: A characteristic strong band for the aryl-alkyl ether linkage of the methoxy group would be observed around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzamide (B126) ring in this compound constitutes a chromophore. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are strong auxochromes, would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. One would anticipate absorption maxima (λ_max) in the UV region, likely between 230-250 nm and a second, stronger band between 280-320 nm, which are characteristic of substituted benzene derivatives.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Secondary Amide (-NH) | Stretch | ~3300 |

| Amide Carbonyl (C=O) | Stretch (Amide I) | ~1650 |

| Amine/Amide (-NH) | Bend (Amide II) | ~1550 - 1620 |

| Aryl-Alkyl Ether (C-O) | Stretch | ~1250 |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (molecular formula C₉H₁₂N₂O₂), the molecular weight is 180.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement (e.g., predicted monoisotopic mass of 180.0899 Da).

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Expected fragmentation pathways could include:

Loss of the N-methyl group.

Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the methylamine (B109427) moiety.

Loss of a methyl radical from the methoxy group.

Formation of a stable acylium ion [M-NHCH₃]⁺.

Predicted collision cross-section (CCS) data for isomers like 3-amino-4-methoxy-n-methylbenzamide (B1284632) and 4-amino-3-methoxy-n-methylbenzamide (B1290252) suggest that for an [M+H]⁺ adduct, the CCS value would be approximately 137.7 Ų. uni.luuni.lu This value provides information on the ion's three-dimensional shape in the gas phase and could be used for comparison if the target compound were analyzed by ion mobility-mass spectrometry.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Should this compound be obtained in a crystalline form of suitable quality, single-crystal X-ray crystallography could provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding. It is highly probable that the amino group and the amide N-H group would act as hydrogen bond donors, while the carbonyl oxygen, the methoxy oxygen, and the nitrogen of the amino group could act as acceptors, leading to the formation of complex three-dimensional networks in the solid state. For the related compound 4-methoxy-N-methylbenzamide, X-ray analysis has shown that molecules are connected via N—H···O hydrogen bonds, forming chains. researchgate.net A similar motif would be expected for this compound, with additional hydrogen bonding possibilities from the amino group.

Thermal Analysis in Compound Characterization Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC analysis of this compound would reveal its melting point as a sharp endothermic peak. It could also provide information on other phase transitions, such as polymorphic transformations, and an indication of the compound's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of the compound and the temperatures at which it begins to decompose. The resulting TGA curve would show the percentage of mass loss at different temperature ranges, providing insight into the decomposition pathway. For instance, the initial mass loss might correspond to the loss of the N-methylamine group or the methoxy group.

Pharmacological and Biological Activity Research in Preclinical Models

Role as a Core Structure in Biologically Active Molecules

The 2-Amino-4-methoxy-n-methylbenzamide moiety serves as a crucial building block or "scaffold" in the design and synthesis of novel therapeutic agents. Its structural features, including the amino, methoxy (B1213986), and N-methylbenzamide groups, provide key points for chemical modification, enabling the optimization of pharmacological properties. This scaffold has been successfully incorporated into molecules targeting a variety of biological pathways implicated in disease.

For instance, the related 2-methoxybenzamide skeleton has been utilized to develop potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy. nih.govrsc.orgsemanticscholar.org By modifying the core structure, researchers have created compounds that can effectively block this pathway, which is aberrantly activated in several types of tumors. nih.govrsc.orgsemanticscholar.org

Furthermore, the 2-aminobenzamide (B116534) portion of the molecule is a key component in the synthesis of 2,3-dihydroquinazolinone-3-carboxamides, a class of compounds that have demonstrated potent antimalarial activity. nih.govacs.org In this context, the core structure provides the necessary framework for interacting with the parasitic target, PfATP4. nih.govacs.org

The versatility of the benzamide (B126) scaffold is also evident in its use for developing inhibitors of various enzymes, such as phosphodiesterase 10A (PDE10A) and focal adhesion kinase (FAK). nih.govnih.govnih.gov These examples underscore the importance of the this compound core in generating diverse libraries of compounds for drug discovery.

Investigated Biological Targets and Mechanisms of Action

Derivatives of the 2-aminobenzamide core structure have emerged as a promising class of antimalarial agents that target the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). nih.govacs.org PfATP4 is a sodium-ion pump essential for maintaining low cytosolic sodium levels in the parasite. nih.gov Inhibition of this pump leads to a disruption of ion homeostasis, ultimately causing parasite death. nih.gov

A series of 2,3-dihydroquinazolinone-3-carboxamides, synthesized from 2-aminobenzamide precursors, have shown potent activity against the asexual blood-stage of P. falciparum. nih.govacs.org For example, analogue 49, which incorporates an 8-methoxy group, displayed a potent parasite activity with an EC50 of 0.015 μM. nih.govacs.org Resistance selection studies with this class of compounds have confirmed that their mechanism of action involves the targeting of PfATP4. nih.govacs.org Parasites resistant to these compounds showed mutations in the pfatp4 gene. nih.govacs.org

The phenotype of parasites treated with these dihydroquinazolinone analogues is consistent with that of other known PfATP4 inhibitors, including a rapid onset of action and activity against both early and late-stage gametocytes, which are responsible for transmission of the disease. nih.govacs.org This dual activity makes these compounds attractive candidates for both treatment and transmission-blocking therapies. nih.govacs.org

The structural versatility of the this compound scaffold has led to its investigation in the development of various enzyme inhibitors.

Phosphodiesterase 10A (PDE10A): N-methylbenzamide derivatives have been identified as potent inhibitors of PDE10A, an enzyme primarily expressed in the brain. nih.gov Given its localization, PDE10A is a significant target for therapeutic intervention in neurological and psychiatric disorders. nih.gov A lead optimization program has identified N-methylbenzamides as potent PDE10A inhibitors, with some compounds exhibiting nanomolar inhibitory activity. nih.gov

Focal Adhesion Kinase (FAK): The 2-amino-N-methylbenzamide moiety is a key starting material in the synthesis of potent FAK inhibitors. nih.govnih.gov FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in tumor progression and metastasis. mdpi.com For instance, the compound TAE226, a potent FAK inhibitor, is synthesized from 2-amino-N-methylbenzamide and 2-methoxy-4-morpholinoaniline. nih.gov This class of inhibitors typically features a 2,4-diaminopyrimidine core. nih.gov

5-Lipoxygenase (5-LOX): While not direct derivatives of the title compound, structurally related 2-aminoindoles have been shown to inhibit 5-lipoxygenase (5-LOX). nih.gov 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. mdpi.com The development of 5-LOX inhibitors is a promising strategy for the treatment of inflammatory diseases. nih.govbiorxiv.org For example, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate was found to inhibit 5-LOX with an IC50 value of approximately 300 nM. nih.gov

The benzamide scaffold is also present in molecules designed to modulate the activity of various receptors in the central nervous system.

Glycine Transporter Type-1 (GlyT-1): GlyT-1 is responsible for regulating the concentration of glycine in the synaptic cleft, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors. nih.gov Inhibition of GlyT-1 is being explored as a therapeutic strategy for schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction. nih.govresearchgate.net While direct derivatives of this compound as GlyT-1 inhibitors are not extensively documented in the provided search results, the broader class of benzamides has been investigated for this target. For example, the compound SSR504734, a benzamide derivative, is a reversible and competitive inhibitor of glycine transport. doi.org

Hedgehog (Hh) Signaling Pathway: A significant area of research for 2-methoxybenzamide derivatives has been the inhibition of the Hedgehog signaling pathway. nih.govrsc.orgsemanticscholar.org This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. nih.govsemanticscholar.orgdaneshyari.comuconn.edu A series of 2-methoxybenzamide derivatives have been designed and synthesized as potent Hh pathway inhibitors that target the Smoothened (Smo) receptor. nih.govrsc.orgsemanticscholar.org One such derivative, compound 21, demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was shown to prevent the trafficking of Smo into the primary cilium, a key step in pathway activation. nih.govrsc.orgsemanticscholar.org This compound also showed efficacy against a drug-resistant cell line. nih.govrsc.org

Preclinical Efficacy in In Vitro and In Vivo (Non-human) Models

The preclinical efficacy of compounds derived from the this compound scaffold has been demonstrated in a variety of in vitro and in vivo models.

In the context of antimalarial research, dihydroquinazolinone analogues have shown potent activity against P. falciparum in in vitro cultures. nih.govacs.org For instance, several analogues exhibited EC50 values in the nanomolar range against asexual blood-stage parasites. nih.govacs.org Optimized compounds from this series have also demonstrated oral efficacy in mouse models of malaria. acs.org

For Hedgehog pathway inhibitors, 2-methoxybenzamide derivatives have shown potent inhibition of the pathway in cell-based assays. nih.govrsc.orgsemanticscholar.org Compound 21, for example, exhibited a nanomolar IC50 value in an Hh pathway inhibition assay. nih.govrsc.org This compound also demonstrated antiproliferative activity against Daoy medulloblastoma cells, which are dependent on the Hh pathway for growth. nih.gov

With respect to FAK inhibitors, compounds like TAE226, which are synthesized using 2-amino-N-methylbenzamide, have shown significant antitumor activity in both in vitro and in vivo models. nih.gov In preclinical studies, TAE226 suppressed tumor cell viability, cancer stem cell activity, and cell migration in various cancer cell lines. nih.gov In animal models, it has been shown to inhibit tumor growth. nih.gov

The following tables summarize some of the preclinical efficacy data for representative compounds.

Table 1: In Vitro Antimalarial Activity of Dihydroquinazolinone Analogues

| Compound | EC50 (µM) vs. P. falciparum |

|---|---|

| 46 (8-chloro) | >10 |

| 48 (8-methyl) | 0.038 |

| 49 (8-methoxy) | 0.015 |

| 50 (8-cyclopropyl) | 0.039 |

Table 2: In Vitro Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

| Compound | Hh Pathway Inhibition IC50 (nM) |

|---|---|

| 21 | Potent, nanomolar range |

Data from nih.govrsc.orgsemanticscholar.org

Table 3: In Vitro FAK Inhibition

| Compound | FAK Inhibition IC50 (nM) |

|---|---|

| TAE226 | Potent, nanomolar range |

Data from nih.gov

In Vitro Assays for Growth Inhibition, Cell Cycle Effects, and Molecular Responses

The benzamide derivative this compound, also known as Mocetinostat (MGCD0103), has demonstrated significant activity in a variety of in vitro assays, establishing its role as a potent and selective inhibitor of histone deacetylases (HDACs). medchemexpress.comnih.gov As a class I and IV HDAC inhibitor, its primary mechanism involves the inhibition of specific HDAC isoforms, which leads to downstream effects on cell growth, cell cycle progression, and molecular signaling pathways. medchemexpress.comnih.govexchemistry.com

Growth Inhibition: Mocetinostat exhibits potent antiproliferative activity across a broad spectrum of human cancer cell lines. medchemexpress.comexchemistry.com The inhibitory concentration (IC50) values for cell growth typically range from 0.09 to 20 µM, depending on the cell line. exchemistry.com This growth inhibition is linked to its enzymatic inhibitory activity against class I HDACs. exchemistry.com The compound shows particular potency against HDAC1, HDAC2, and HDAC3, with IC50 values of 0.15 µM, 0.29 µM, and 1.66 µM, respectively. It is also active against the class IV HDAC, HDAC11, with an IC50 of 0.59 µM. medchemexpress.com Notably, it does not show inhibitory activity against class II HDACs such as HDAC4, HDAC5, HDAC6, HDAC7, or HDAC8. medchemexpress.com In cellular assays, Mocetinostat inhibits the total HDAC enzyme activity in whole cells by a maximum of 75% to 85%. medchemexpress.com

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 0.15 |

| HDAC2 | 0.29 |

| HDAC3 | 1.66 |

| HDAC11 | 0.59 |

Cell Cycle Effects: Studies have shown that Mocetinostat can induce cell cycle arrest in cancer cells. In the HCT116 human colon carcinoma cell line, treatment with Mocetinostat resulted in a significant depletion of cells in the S-phase and an accumulation of cells in both the G1 and G2-M phases of the cell cycle. medchemexpress.com This demonstrates the compound's ability to interfere with the normal progression of cell division, a hallmark of many anticancer agents.

Molecular Responses: The molecular effects of Mocetinostat are directly tied to its HDAC inhibitory function. A primary response is the hyperacetylation of histones, a key indicator of HDAC inhibition. medchemexpress.com Beyond this, Mocetinostat has been shown to modulate the expression of various genes involved in immune regulation. In non-small cell lung cancer (NSCLC) cell lines, it upregulates the expression of Programmed Death-Ligand 1 (PD-L1) and genes related to antigen presentation, including members of the human leukocyte antigen (HLA) family. nih.gov It can also work synergistically with interferon-γ (IFN-γ) to regulate the class II transactivator (CIITA), a master regulator of class II HLA gene expression. nih.gov Furthermore, in glioblastoma cell lines, Mocetinostat has been observed to upregulate the expression of tumor suppressor genes and downregulate the E2f1 transcription factor. nih.gov It also influences apoptotic pathways by increasing pro-apoptotic proteins like BAX and decreasing anti-apoptotic proteins such as Bid and Bcl2. nih.gov

| Molecular Target/Pathway | Observed Effect | Cell Line Context |

|---|---|---|

| Histone Acetylation | Increased | Various Cancer Cell Lines |

| PD-L1 Expression | Upregulated | NSCLC Cell Lines |

| Antigen Presentation Genes (HLA) | Upregulated | NSCLC Cell Lines |

| Tumor Suppressor Genes | Upregulated | Glioblastoma Cell Lines |

| E2f1 Transcription Factor | Downregulated | Glioblastoma Cell Lines |

| Pro-apoptotic Proteins (BAX) | Increased | Glioblastoma Cell Lines |

| Anti-apoptotic Proteins (Bid, Bcl2) | Decreased | Glioblastoma Cell Lines |

In Vivo Rodent Model Efficacy Studies and Pharmacodynamic Endpoints

The antitumor activity of this compound (Mocetinostat) observed in vitro has been substantiated in various in vivo rodent models. These studies have demonstrated its ability to inhibit tumor growth in a dose-dependent manner and have provided insights into its pharmacodynamic effects within the tumor microenvironment. medchemexpress.comexchemistry.com

Efficacy in Human Tumor Xenograft Models: In nude mice bearing human tumor xenografts, orally administered Mocetinostat has shown significant, dose-dependent inhibition of tumor growth. medchemexpress.comexchemistry.com For instance, in an advanced-stage A549 human lung carcinoma xenograft model, daily oral administration of the compound for 13 days resulted in a significant reduction in tumor growth compared to vehicle-treated controls. medchemexpress.comselleckchem.com Similarly, in an H1437 NSCLC xenograft model, Mocetinostat almost completely blocked tumor growth after 13 days of daily oral administration. selleckchem.com The antitumor activity in these models has been directly correlated with the induction of histone acetylation within the tumors, confirming the on-target effect of the drug. medchemexpress.comexchemistry.com

Pharmacodynamic Endpoints and Effects on the Tumor Microenvironment: Pharmacodynamic studies have confirmed that Mocetinostat inhibits HDAC enzyme activity in vivo, which correlates with the induction of histone acetylation. nih.gov Beyond its direct effects on tumor cells, Mocetinostat has been shown to modulate the immune landscape within the tumor microenvironment. In a syngeneic tumor model, treatment with Mocetinostat led to a decrease in intratumoral T-regulatory cells (Tregs) and potentially myeloid-derived suppressor cells (MDSCs), both of which are immunosuppressive cell types. nih.gov Concurrently, an increase in the population of intratumoral CD8+ T cells, which are critical for antitumor immunity, was observed. nih.gov These findings suggest that Mocetinostat can alter the tumor microenvironment to be more conducive to an effective antitumor immune response. When combined with a murine PD-L1 antibody antagonist, Mocetinostat demonstrated increased antitumor activity compared to either agent alone in two different syngeneic tumor models. nih.gov

| Model Type | Cancer Type | Key Efficacy Finding | Pharmacodynamic Endpoint |

|---|---|---|---|

| Human Tumor Xenograft (Nude Mice) | A549 Lung Carcinoma | Significant dose-dependent tumor growth inhibition | Induction of histone acetylation in tumors |

| Human Tumor Xenograft (Nude Mice) | H1437 NSCLC | Almost complete blockage of tumor growth | Not specified |

| Syngeneic Tumor Model | Not specified | Enhanced antitumor activity with PD-L1 blockade | Decreased intratumoral Tregs and MDSCs; Increased intratumoral CD8+ T cells |

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity and potency of benzamide (B126) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. Research on various classes of benzamides, including those with antimicrobial, anticancer, and neurological activity, has shed light on these relationships. ontosight.ainih.govnih.gov

The amino group at the ortho position of the benzamide is a key feature in many biologically active compounds. For instance, in a series of 2-aminobenzophenone (B122507) derivatives designed as antimitotic agents, the presence of the ortho-amino group was found to be integral for enhanced growth inhibition in cancer cell lines. This suggests that the 2-amino group in 2-Amino-4-methoxy-n-methylbenzamide is likely a critical determinant of its potential biological effects.

Modifications to the substituents on the benzamide ring have been shown to modulate potency. In a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter, variations in the amide functionality and the substituent at the 3-position were explored. nih.gov This work demonstrated that benzylic heteroaromatic amide moieties were among the most potent, highlighting the importance of the group attached to the amide nitrogen. nih.gov While this study does not feature an N-methyl group, it underscores the principle that modifications at this position can significantly impact potency.

The N-alkylation of the benzamide, in this case with a methyl group, is another important structural feature. N-methylation can influence a compound's metabolic stability, membrane permeability, and binding affinity to its target. Studies on N-methylated peptides have shown that this modification can decrease toxicity while maintaining or even increasing antimicrobial activity. mdpi.com In the context of this compound, the N-methyl group would be expected to alter its pharmacokinetic and pharmacodynamic profile compared to its unsubstituted counterpart.

To illustrate the impact of substituent modifications, the following table presents data from a study on 2-aminobenzamide (B116534) derivatives with antimicrobial activity. While not the exact target compound, it demonstrates how changes to the N-substituent affect biological potency.

| Compound | N-Substituent | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition in mm) vs. A. fumigatus |

| 1 | H | 12 | 11 |

| 2 | Phenyl | 15 | 14 |

| 3 | 4-Chlorophenyl | 18 | 17 |

| 5 | 4-Nitrophenyl | 22 | 25 |

| 7 | 4-Tolyl | 16 | 15 |

Data synthesized from a study on 2-aminobenzamide derivatives to illustrate the principle of substituent impact. nih.gov

Positional and Electronic Effects on Pharmacological Profile and Selectivity

The position of substituents on the benzamide ring exerts significant control over the pharmacological profile and selectivity of the molecule. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role.

The relative positions of the amino and methoxy (B1213986) groups in this compound are of particular importance. The ortho-amino group can form intramolecular hydrogen bonds with the amide functionality, which can influence the conformation of the molecule and its binding to a biological target. nih.gov The para-methoxy group is an electron-donating group, which can affect the electron density of the aromatic ring and its reactivity. In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the position of the methoxy group was found to be critical for potent and selective inhibition of 12-lipoxygenase. nih.gov

The electronic nature of substituents can dictate the types of interactions a molecule can have with its target protein. For example, electron-rich aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Conversely, electron-withdrawing groups can alter the acidity of nearby protons and influence hydrogen bonding capabilities.

The selectivity of benzamide derivatives for their biological targets is also heavily influenced by these positional and electronic effects. For instance, in the development of inhibitors for the choline transporter, the 4-methoxybenzamide (B147235) scaffold was identified as a promising starting point, and subsequent modifications led to compounds with high selectivity. nih.gov The specific substitution pattern of this compound would be expected to confer a unique selectivity profile for its biological target(s).

The following table, based on data from a study on 4-(aminomethyl)benzamides as viral entry inhibitors, illustrates how positional changes can dramatically affect activity.

| Compound | Position of (Aminomethyl)benzamide | % Inhibition of Ebola Virus Entry |

| 5 | 4-(Aminomethyl)benzamide | 74 |

| 9 | 3-(Aminomethyl)benzamide | 13 |

Data from a study on aminomethylbenzamides to demonstrate the impact of substituent position. nih.gov

Rational Design Principles for Enhanced Biological Properties

Rational drug design combines knowledge of a biological target's structure with an understanding of SAR to create more potent and selective inhibitors. nih.gov In the context of this compound and its analogs, several rational design principles can be applied to enhance their biological properties.

One key principle is the use of structure-based design. If the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how analogs of this compound might bind. This can guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold, structure-based design was used to discover modifications that improved potency and selectivity.

Another important principle is the optimization of pharmacokinetic properties. This includes modifying the structure to improve characteristics such as solubility, metabolic stability, and membrane permeability. For instance, a study on an o-aminobenzamide analogue identified as a preclinical candidate for gastric cancer highlighted the challenge of poor water solubility. nih.gov The researchers successfully improved this property through salt formation, a common strategy in lead optimization. nih.gov Modifications to the this compound scaffold, such as the introduction of polar groups or the alteration of the N-methyl group, could be rationally designed to enhance its drug-like properties.

Bioisosteric replacement is another valuable tool in rational drug design. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, a phenyl ring could be replaced with a bioisosteric heterocycle to explore new interactions with the target or to alter the molecule's metabolic profile.

The table below provides examples of how rational modifications can lead to improved properties, drawing from a lead optimization study of TYK2 inhibitors based on a benzamide scaffold.

| Compound | Modification from Lead | TYK2 IC50 (nM) | Oral Bioavailability (F%) in Mice |

| Lead Compound | - | 150 | < 5 |

| Analog 1 | Addition of 2,6-dichloro-4-cyanophenyl | 25 | 20 |

| Analog 2 (Optimized) | Further addition of (1R,2R)-2-fluorocyclopropylamide | 5 | 45 |

Illustrative data based on a lead optimization study to demonstrate rational design principles. chemicalbook.com

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. youtube.com

For a compound such as 2-Amino-4-methoxy-n-methylbenzamide, molecular docking simulations would be employed to predict how it interacts with the binding site of a specific protein target. The process involves two main steps: sampling various conformations of the ligand within the receptor's active site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scialert.net While specific docking studies on this compound are not extensively published, research on related benzamide (B126) derivatives has demonstrated the utility of this approach in identifying potential inhibitors for targets like topoisomerase and Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). scialert.netdergipark.org.tr Such studies provide a framework for how this compound could be virtually screened against various receptors to identify potential biological activities. mdpi.com

Table 1: Key Aspects of Molecular Docking for this compound Research

| Aspect | Description |

| Ligand Preparation | The 3D structure of this compound would be generated and optimized to find its lowest energy conformation. |

| Receptor Selection | A specific protein target of interest would be selected, and its 3D structure obtained from a repository like the Protein Data Bank (PDB). scialert.net |

| Docking Algorithm | A search algorithm explores possible binding poses of the compound in the protein's active site. youtube.com |

| Scoring Function | A scoring function estimates the binding free energy for each pose to rank potential binding modes and predict binding affinity. youtube.com |

| Interaction Analysis | The resulting docked complex is analyzed to identify specific atomic interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and the protein. dergipark.org.tr |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. numberanalytics.comnih.gov It is a widely used tool in chemistry and materials science for calculating a molecule's properties, including its geometry, vibrational frequencies, and electronic characteristics like orbital energies. nih.govnih.gov

In the context of this compound, DFT calculations can provide deep insights into its intrinsic properties. dockdynamics.com These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The method can also be used to predict spectroscopic properties, which can aid in the experimental characterization of the compound. numberanalytics.com Although specific DFT studies focused solely on this compound are not prominent in the literature, DFT has been successfully applied to a wide range of benzamide and benzimidazole (B57391) derivatives to understand their structural properties, reaction mechanisms, and electronic nature. bohrium.comresearchgate.netnih.gov These studies establish a precedent for how DFT could be used to elucidate the fundamental chemical nature of this compound.

Table 2: Application of DFT to this compound

| Calculated Property | Significance |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO/LUMO Energies | The energies of the frontier molecular orbitals indicate the molecule's ability to donate or accept electrons. nih.gov |

| HOMO-LUMO Gap | A larger gap generally implies higher stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, aiding in structural confirmation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activity. acs.org Once validated, these models can be used to predict the activity of new, untested compounds. wikipedia.org

For this compound, a QSAR study would typically involve a dataset of structurally similar benzamide derivatives with known biological activities. nih.gov Various molecular descriptors for these compounds, including this compound, would be calculated. These can include physicochemical properties (like logP), topological indices, and quantum chemical parameters. nih.govnih.gov Statistical methods are then used to develop a regression or classification model. nih.gov

While no specific QSAR models centered on this compound have been published, numerous studies have successfully applied QSAR to various classes of benzamide derivatives to predict their anticancer, antimicrobial, and enzyme inhibitory activities. nih.govresearchgate.netunair.ac.id These studies show that descriptors related to molecular shape, connectivity, and electronic properties are often crucial for modeling the activity of benzamides. nih.govresearchgate.net Such a model could be used to predict the potential biological activity of this compound and guide the synthesis of more potent analogues. jocpr.com

Table 3: Steps in a Hypothetical QSAR Study Including this compound

| Step | Description |

| Data Set Compilation | A set of benzamide derivatives with measured biological activity (e.g., IC50 values) is collected. nih.gov |

| Descriptor Calculation | A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the set. |

| Model Development | A statistical method (e.g., Multiple Linear Regression, Partial Least Squares, Machine Learning) is used to create a mathematical equation linking descriptors to activity. acs.org |

| Model Validation | The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. acs.org |

| Prediction | The validated model is used to predict the biological activity of new compounds like this compound. |

Applications As a Research Tool and Chemical Scaffold

Role in the Synthesis of Complex Organic Molecules for Research

In the field of organic synthesis, the utility of a molecule is often defined by its capacity to act as a precursor for more intricate structures. 2-Amino-4-methoxy-n-methylbenzamide and its structural isomers are recognized as important intermediates. nih.govresearchgate.net The presence of reactive sites allows for its use in the construction of various heterocyclic compounds, which are pivotal in many areas of chemical and biological research. eujournal.orgnih.gov

The general principle involves utilizing the amino group and the aromatic ring of the benzamide (B126) structure as handles for cyclization and substitution reactions. For instance, similar amino-aromatic scaffolds, such as aminocoumarins and aminothiophenes, are widely used as building blocks for synthesizing a range of heterocyclic systems. nih.gov The chemical reactivity endowed by the amino group, in conjunction with the electronic effects of the methoxy (B1213986) substituent, makes this compound a candidate for similar synthetic strategies. Research on related benzamide derivatives has demonstrated their role as key intermediates in multi-step syntheses. nih.gov For example, the synthesis of various 2-substituted aminothiazole heterocyclic compounds has been achieved using N-monosubstituted thiourea (B124793) derivatives in a "one-pot" reaction, highlighting the versatility of such amino-based scaffolds. google.com

The synthesis of complex organic molecules often relies on the availability of such versatile building blocks. sigmaaldrich.comnih.gov The structural framework of this compound can be seen as a platform from which a variety of research compounds with tailored properties can be designed and synthesized.

Contributions to Drug Discovery and Development Pipelines

The benzamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs. Consequently, this compound and its derivatives are of significant interest in drug discovery and development pipelines. The core structure provides a scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize for desired biological activities. mdpi.comnih.gov

Research has shown that derivatives of similar benzamide structures possess a wide range of biological activities, including potential anticancer and antibacterial properties. For example, a series of novel benzamide derivatives incorporating a pyrimidine (B1678525) ring were synthesized and showed promising antibacterial activity against both gram-positive and gram-negative bacteria, as well as anticancer activity against the MCF-7 breast cancer cell line. zkginternational.com The study highlighted that specific substitutions on the benzamide scaffold were crucial for the observed biological effects. zkginternational.com

The process of drug discovery heavily relies on the iterative design, synthesis, and testing of new compounds. mdpi.com The this compound scaffold, with its adaptable structure, is well-suited for this process. The amino and methoxy groups can be modified to fine-tune the compound's electronic and steric properties, which in turn can influence its binding affinity to biological targets and its pharmacokinetic profile. mdpi.com For instance, in the development of 12-lipoxygenase inhibitors, modifications to the methoxy group on a similar scaffold were shown to significantly impact the inhibitory activity. nih.gov

Below is a table summarizing the biological activities of some benzamide derivatives, illustrating the potential of this chemical class in drug discovery.

| Compound Series | Target/Application | Key Findings |

| Pyrimidine-containing benzamide derivatives | Antibacterial, Anticancer | Compounds 4c, 4d, and 4h showed significant antibacterial activity. Compounds 4b and 4h displayed notable anticancer activity against MCF-7 cells. zkginternational.com |

| 4-Methylbenzamide derivatives with purine (B94841) substituents | Anticancer (Protein Kinase Inhibitors) | Designed to mimic known type 2 SMKIs, with the benzamide as a flexible linker. Several derivatives showed high biological activity. nih.gov |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase Inhibition | The position of the methoxy group was found to be optimal at the 3-position for inhibitory activity. nih.gov |

Use in Specialized Research Methodologies (e.g., Radioligand Development for PET Imaging)

A significant application of the benzamide scaffold is in the development of radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research to visualize and quantify biochemical processes in vivo. nih.govnih.gov This requires the use of a bioactive molecule labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govnih.gov

The benzamide structure has proven to be an excellent scaffold for designing high-affinity ligands for various receptors and enzymes in the central nervous system. These benzamide-based ligands can then be radiolabeled to create PET tracers. For example, fluorinated benzamides have been synthesized and evaluated as high-affinity ligands for sigma receptors, with potential for PET imaging of these receptors in various tissues, including the brain. nih.gov

The development of these radiotracers involves complex radiochemistry. nih.gov For instance, ¹¹C can be incorporated into the benzamide structure, often as a methoxy group, via methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Similarly, ¹⁸F can be introduced through various fluorination reactions. The relatively short half-life of ¹¹C (20.4 minutes) and the longer half-life of ¹⁸F (109.8 minutes) offer different advantages for PET studies. nih.gov

The utility of benzamide-based radioligands is exemplified by their use in imaging neurodegenerative diseases and in oncology. nih.govmdpi.comacs.org For example, PET imaging with specific radiotracers can help in understanding the role of certain receptors in diseases like Alzheimer's and Huntington's disease. mdpi.com

The table below summarizes key aspects of benzamide-based radioligands for PET imaging.

| Radioligand Type | Radionuclide | Target | Significance |

| Fluorinated halobenzamides | ¹⁸F | Sigma receptors | High affinity for sigma-1 receptors, demonstrating potential for imaging tissues containing these receptors. nih.gov |

| General Benzamide Scaffolds | ¹¹C, ¹⁸F | Various CNS targets | The versatility of the benzamide scaffold allows for the development of a wide range of PET radiotracers for neurology, cardiology, and oncology. nih.gov |

| Adenosine A₂A Receptor Ligands | ¹⁸F | Adenosine A₂A Receptor | Development of PET radiotracers to monitor receptor density in neurodegenerative diseases. mdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of benzamide (B126) derivatives, including 2-Amino-4-methoxy-N-methylbenzamide, has traditionally relied on multi-step processes that may involve harsh reagents and generate significant chemical waste. Future research must prioritize the development of more efficient and environmentally benign synthetic routes. The principles of green chemistry offer a roadmap for this evolution, focusing on atom economy, reduced energy consumption, and the use of safer solvents. tandfonline.comnih.gov

One promising avenue is the adoption of biocatalytic methods. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to facilitate direct amide bond formation between carboxylic acids and amines under mild conditions and in greener solvents like cyclopentyl methyl ether. nih.gov Applying such an enzymatic strategy to the final amidation step in the synthesis of this compound could significantly improve the sustainability of its production. nih.gov Another approach involves solvent- and activation-free conditions, using reagents like vinyl benzoate (B1203000) for direct N-benzoylation, which can simplify purification to mere crystallization. tandfonline.comingentaconnect.com

Furthermore, research into ancestral amide bond synthetases (ABS) enzymes shows potential for creating robust and promiscuous biocatalysts capable of coupling a wide range of amine and acid building blocks that are pre-screened for safety. rsc.org Adapting these next-generation enzymes could provide a highly specific and sustainable pathway for synthesizing novel analogs of this compound.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis (e.g., via Acyl Chloride) | Potential Sustainable Synthesis (e.g., Enzymatic) |

| Activating Agent | Often requires stoichiometric use of hazardous reagents (e.g., thionyl chloride). | None required; enzyme acts as a catalyst. |

| Solvent | Typically uses conventional organic solvents (e.g., DMF, DCM). | Can utilize "green" solvents (e.g., cyclopentyl methyl ether) or be solvent-free. tandfonline.comnih.gov |

| Temperature | May require heating or cryogenic conditions. | Often proceeds at or near room temperature. tandfonline.comnih.gov |

| Byproducts | Generates stoichiometric amounts of waste (e.g., HCl, salts). | The primary byproduct is water. |

| Purification | Often requires intensive chromatography. | Can sometimes be purified by simple crystallization or work-up. tandfonline.com |

Identification and Validation of New Biological Targets

While the precise molecular targets of this compound are not fully elucidated, its structural similarity to other CNS-active compounds suggests it may modulate neurochemical pathways relevant to cognition. wikipedia.org A critical future direction is to move beyond traditional targets and screen the compound against novel biological pathways implicated in neurological health and disease. nih.gov

Modern drug discovery for cognitive enhancement is increasingly focused on targets that regulate synaptic plasticity, neurogenesis, and cellular resilience. jneurosci.orgnih.gov Key areas for investigation include:

Neurotrophic Factor Modulation : Screening for activity on pathways involving Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF), which are crucial for neuronal survival and function. nih.gov

Synaptic Structural Proteins : Investigating effects on the dynamics of cytoskeletal proteins like actin and spectrin, which are essential for synaptic remodeling and memory formation. jneurosci.org

Intrinsically Disordered Proteins (IDPs) : Targeting IDPs, such as certain domains of the MYC protein, represents a paradigm shift in drug discovery. nomuraresearchgroup.com These proteins lack a fixed structure but play critical roles in cellular signaling. Screening for binders to neuro-relevant IDPs could uncover entirely new mechanisms of action. nomuraresearchgroup.com

Epigenetic Modifiers : Exploring whether the compound or its analogs can influence enzymes involved in epigenetic regulation, which is known to play a role in long-term memory consolidation.

The BacTRAP (bacterial artificial chromosome translating ribosome affinity purification) technology allows for the isolation and analysis of mRNAs being actively translated in specific cell types, offering a powerful tool to identify which neuronal circuits and protein synthesis pathways are affected by a compound. jneurosci.org

Advanced Computational Studies for Rational Design and Lead Generation

Computational chemistry provides an indispensable toolkit for accelerating the drug discovery process, reducing costs, and refining molecular design before synthesis. nih.govwiley.com For this compound, a concerted in silico strategy can guide the development of next-generation analogs with improved potency and selectivity.

Key computational approaches include:

Molecular Docking : Once potential biological targets are identified (see 8.2), molecular docking can predict the binding conformation and affinity of this compound and its virtual analogs within the target's active site. nih.govmdpi.com This helps prioritize which derivatives to synthesize.

Structure-Activity Relationship (SAR) Analysis : By synthesizing and testing a small library of analogs, computational chemists can build SAR models to understand how specific structural modifications (e.g., changing the position or nature of substituents) affect biological activity. mdpi.comacs.org

Scaffold Hopping and Fragment-Based Design : This technique involves replacing the core benzamide structure with functionally equivalent but structurally novel scaffolds. acs.org This can lead to the discovery of new chemical series with more favorable properties, such as improved blood-brain barrier permeability or reduced off-target effects. acs.org

Table 2: Application of Computational Techniques for Lead Generation

| Computational Method | Objective for this compound | Potential Outcome |

| Molecular Docking | Predict binding modes and affinities against novel neurological targets (e.g., kinases, IDPs). nih.govnih.gov | Prioritization of high-affinity analogs for synthesis; understanding of key molecular interactions. |

| Quantitative SAR (QSAR) | Correlate physicochemical properties of analogs with their biological activity. | A predictive model to guide the design of more potent compounds. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound within a target's binding site over time. acs.org | Confirmation of binding stability and identification of key long-lasting interactions. |

| Scaffold Hopping | Identify structurally novel cores that maintain key pharmacophoric features. acs.org | Discovery of new intellectual property and compounds with potentially better druggability. |

Development of Innovative In Vitro and In Vivo Preclinical Models

The translation of findings from preclinical research to clinical success is a major challenge in neuropharmacology, often due to the limitations of traditional models. numberanalytics.com Future research on this compound must leverage innovative models that more accurately recapitulate human neurophysiology and disease states. numberanalytics.combiobostonconsulting.com

Promising advanced models include:

Human iPSC-Derived Neurons : Using induced pluripotent stem cells (iPSCs) from patients or healthy individuals to create specific neuronal subtypes (e.g., cortical neurons, hippocampal neurons) in a dish. numberanalytics.comnih.gov This allows for testing the compound's effects on human cells, reducing species-specific differences.

Brain Organoids : These are 3D self-assembling cultures derived from stem cells that mimic aspects of the brain's structure and cellular diversity. biobostonconsulting.comnih.gov Organoids provide a platform to study the compound's influence on neuronal development, connectivity, and network activity in a complex, tissue-like environment. biobostonconsulting.com

Organ-on-a-Chip Models : Microfluidic devices that culture living cells in continuously perfused microchannels to simulate the physiology of human organs, such as the blood-brain barrier. biobostonconsulting.com This technology would be invaluable for assessing the ability of this compound analogs to cross into the brain.

Advanced In Vivo Imaging : Techniques like super-resolution microscopy and functional magnetic resonance imaging (fMRI) in animal models can provide unprecedented detail on how the compound affects neural circuits and brain activity in a living organism. numberanalytics.com

These cutting-edge models offer a more physiologically relevant and predictive framework to validate the therapeutic potential of this compound and its derivatives before considering human trials. numberanalytics.combiobostonconsulting.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-methoxy-N-methylbenzamide, and how does reagent choice impact yield?

- Methodology :

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to form the amide bond between 2-amino-4-methoxybenzoic acid and methylamine. This method typically achieves yields of 75–85% under reflux conditions in anhydrous solvents like THF or DCM .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm), amide (δ ~7.5–8.5 ppm), and methylamino groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 209.1) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) assess purity and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for benzamide derivatives?

- Case Study :

- Receptor Binding Assays : Conflicting results in dopamine D2 receptor affinity (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., cell lines, radioligand concentrations). Standardize protocols using HEK293 cells expressing human D2 receptors and [³H]spiperone as a tracer .